REACTION_CXSMILES
|
Cl[CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[CH3:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=1)=[O:10]>>[C:9]([C:11]1[CH:16]=[CH:15][C:14]([NH:17][CH2:2][C:3]([OH:5])=[O:4])=[CH:13][CH:12]=1)(=[O:10])[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the above solution
|
Type
|
CUSTOM
|
Details
|
the whole reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 hrs
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
Cooled the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the solid separated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |